Methyl 2-(3-amino-4-bromophenoxy)acetate
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Overview
Description
Methyl 2-(3-amino-4-bromophenoxy)acetate: is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino group at the 3-position and a bromine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-(3-amino-4-bromophenoxy)acetate typically begins with commercially available starting materials such as 3-amino-4-bromophenol and methyl bromoacetate.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in Methyl 2-(3-amino-4-bromophenoxy)acetate can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Dehalogenated derivatives.
Scientific Research Applications
Chemistry:
Building Block: Methyl 2-(3-amino-4-bromophenoxy)acetate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Bioconjugation: The amino group allows for conjugation with biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents with desired biological activities.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-4-bromophenoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds or ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Methyl 2-(4-bromophenoxy)acetate: Lacks the amino group, making it less versatile for bioconjugation.
Methyl 2-(3-amino-4-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and interactions.
Methyl 2-(3-amino-4-fluorophenoxy)acetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Uniqueness: Methyl 2-(3-amino-4-bromophenoxy)acetate is unique due to the presence of both an amino group and a bromine atom, providing a balance of reactivity and stability
Properties
IUPAC Name |
methyl 2-(3-amino-4-bromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-9(12)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIBWCFDRDVWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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